molecular formula C12H30Cl2NiP2 B12347271 Nickel(2+);triethylphosphane;dichloride

Nickel(2+);triethylphosphane;dichloride

Cat. No.: B12347271
M. Wt: 365.91 g/mol
InChI Key: RZHIALGQQJESEK-UHFFFAOYSA-L
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Description

Nickel(2+);triethylphosphane;dichloride is a coordination compound that features a nickel ion coordinated to two chloride ions and triethylphosphane ligands. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties, which make it useful in various catalytic and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(2+);triethylphosphane;dichloride can be synthesized by reacting nickel(II) chloride with triethylphosphane in an appropriate solvent. The reaction typically involves the following steps:

  • Dissolve nickel(II) chloride in a solvent such as ethanol or acetonitrile.
  • Add triethylphosphane to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
  • Isolate the product by filtration or crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+);triethylphosphane;dichloride undergoes various types of chemical reactions, including:

    Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to form nickel(0) species.

    Substitution: Ligands such as chloride ions or triethylphosphane can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products

    Oxidation: Higher oxidation state nickel complexes.

    Reduction: Nickel(0) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Nickel(2+);triethylphosphane;dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Biology: Investigated for its potential role in enzyme mimetics and as a model for biological nickel sites.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism by which Nickel(2+);triethylphosphane;dichloride exerts its effects involves coordination chemistry principles. The nickel center can undergo various electronic and structural changes, facilitating catalytic processes. The triethylphosphane ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways include:

    Catalytic Sites: The nickel center acts as a catalytic site for various reactions.

    Ligand Exchange: The triethylphosphane ligands can be exchanged with other ligands, altering the compound’s reactivity.

Comparison with Similar Compounds

Nickel(2+);triethylphosphane;dichloride can be compared with other nickel-phosphane complexes, such as:

    Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphane ligands instead of triethylphosphane.

    Nickel(II) chloride bis(diphenylphosphino)ethane: Features diphenylphosphinoethane ligands, offering different electronic properties.

Uniqueness

This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel-phosphane complexes.

Conclusion

This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.

Biological Activity

Nickel(II) triethylphosphane dichloride (Ni(II)(PPh₃)₂Cl₂) is a coordination compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Nickel(II) triethylphosphane dichloride consists of a nickel ion coordinated to two triethylphosphane ligands and two chloride ions. The molecular formula can be represented as NiCl2(PPh3)2\text{NiCl}_2(\text{PPh}_3)_2, where PPh₃ denotes triphenylphosphine. The compound typically appears as a yellow or green solid and is soluble in organic solvents.

The biological activity of nickel complexes is often attributed to their ability to interact with various biomolecules. Nickel(II) triethylphosphane dichloride can participate in redox reactions due to the variable oxidation states of nickel. The mechanism of action may involve:

  • Coordination with Biological Molecules : The phosphine ligands enhance the stability of the nickel center, allowing it to form complexes with proteins, nucleic acids, and other cellular components.
  • Catalytic Activity : Nickel complexes are known to catalyze various biochemical reactions, including those involved in metabolism and signaling pathways.
  • Oxidative Stress Induction : Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative stress, which may trigger cellular responses or damage.

Cytotoxicity and Anticancer Properties

Research indicates that nickel(II) triethylphosphane dichloride exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in human cancer cells by activating caspase pathways and increasing ROS levels .
  • Mechanistic Insights : The cytotoxicity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .

Interaction with Enzymes

Nickel complexes have been studied for their ability to inhibit metalloproteins. For instance:

  • Enzyme Inhibition : Nickel(II) triethylphosphane dichloride has been shown to inhibit the activity of certain metalloenzymes, which can disrupt metabolic pathways essential for cancer cell survival.
  • Influence on Signal Transduction : The compound may interfere with signaling pathways by modulating the activity of protein kinases involved in cell growth and differentiation .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with nickel(II) triethylphosphane dichloride resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer activity .
  • Metalloprotein Interaction : Another investigation focused on the interaction between nickel(II) triethylphosphane dichloride and carbonic anhydrase, revealing competitive inhibition that suggests potential therapeutic applications in diseases where carbonic anhydrase plays a crucial role .

Safety and Toxicology

Despite its potential therapeutic benefits, nickel compounds are associated with toxicity:

  • Toxicological Studies : Acute toxicity studies have shown that nickel(II) triethylphosphane dichloride can cause organ damage at high doses. The LD50 value for mice is reported at approximately 56 mg/kg .
  • Safety Precautions : Due to its potential carcinogenic properties and ability to cause allergic reactions, handling this compound requires appropriate safety measures, including protective equipment and proper ventilation during use.

Summary Table of Biological Activities

Activity TypeObservationsReferences
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits metalloenzyme activity
ROS GenerationIncreases oxidative stress
ToxicityLD50 = 56 mg/kg (mouse)

Properties

IUPAC Name

nickel(2+);triethylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHIALGQQJESEK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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